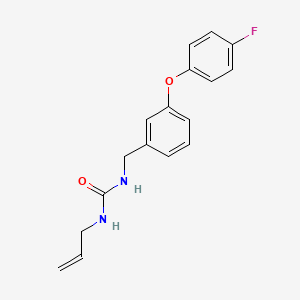

1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[[3-(4-fluorophenoxy)phenyl]methyl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-2-10-19-17(21)20-12-13-4-3-5-16(11-13)22-15-8-6-14(18)7-9-15/h2-9,11H,1,10,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTKJSFBOZAKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 3 3 4 Fluorophenoxy Benzyl Urea and Analogues

General Synthetic Strategies for Urea (B33335) Functionalities

The formation of the urea moiety is a cornerstone of this synthesis. Both classical and modern approaches offer viable pathways, each with distinct advantages and limitations.

Traditional Approaches in Urea Synthesis

Historically, the synthesis of ureas has been dominated by methods involving highly reactive intermediates. A primary and long-standing method is the reaction of an amine with an isocyanate. This reaction is typically efficient and proceeds under mild conditions to form the urea linkage. The requisite isocyanate can be generated in several ways, most notably from the corresponding amine by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). wikipedia.org While effective, the high toxicity of phosgene necessitates stringent safety precautions.

Another traditional route involves the Curtius, Hofmann, or Lossen rearrangement of carboxylic acid derivatives (acyl azides, amides, or hydroxamic acids, respectively) to generate an isocyanate intermediate, which is then trapped by an amine to yield the desired urea. These name reactions provide alternative pathways to isocyanates from readily available starting materials.

The following table summarizes key traditional methods for urea synthesis:

| Method | Reactants | Key Intermediate | Advantages | Disadvantages |

| Isocyanate Addition | Amine, Isocyanate | - | High efficiency, mild conditions | Limited availability of some isocyanates |

| Phosgene Route | Amine, Phosgene (or equivalent) | Isocyanate | Versatile for various amines | High toxicity of phosgene |

| Curtius Rearrangement | Acyl azide | Isocyanate | Avoids phosgene | Use of potentially explosive azides |

| Hofmann Rearrangement | Primary amide | Isocyanate | Readily available starting materials | Can have substrate limitations |

| Lossen Rearrangement | Hydroxamic acid | Isocyanate | Mild conditions possible | Requires preparation of hydroxamic acids |

Contemporary and Green Chemistry Methodologies for Urea Formation

In recent years, a significant shift towards more sustainable and environmentally benign synthetic methods has been observed. For urea synthesis, this has led to the development of phosgene-free and isocyanate-free routes. One prominent "green" approach utilizes carbon dioxide (CO₂) as a C1 building block. The direct reaction of amines with CO₂ can lead to the formation of carbamic acids, which can then be dehydrated or otherwise activated to form ureas. This method is advantageous due to the abundance, low cost, and non-toxicity of CO₂.

Other modern methods include the oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst, and the use of urea itself as a carbonyl source in transamidation reactions. The development of catalytic systems, often based on transition metals, is crucial for the efficiency of these contemporary methods. Electrochemical synthesis of urea from nitrogen and carbon monoxide at room temperature and atmospheric pressure is also an emerging area of research, offering a potentially highly sustainable route in the future.

Synthesis of the 3-(4-fluorophenoxy)benzyl Precursor

The synthesis of the 3-(4-fluorophenoxy)benzyl moiety is a critical step that involves the formation of a diaryl ether linkage. This can be achieved through several reliable methods.

Routes to Substituted Phenols and Benzyl (B1604629) Intermediates

The key precursors for the diaryl ether synthesis are a substituted phenol (B47542) and a substituted benzyl derivative. In the context of 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea, this would typically involve a derivative of 3-hydroxybenzylamine or 3-hydroxybenzaldehyde (B18108) and an activated 4-fluorophenyl compound.

The synthesis of 3-hydroxybenzylamine can be accomplished through various routes. One common method is the reduction of 3-hydroxybenzonitrile or 3-hydroxybenzaldehyde in the presence of an aminating agent. For instance, 3-hydroxybenzaldehyde can undergo reductive amination. Alternatively, 3-methoxybenzylamine (B130926) can be demethylated using reagents like hydrobromic acid to yield 3-hydroxybenzylamine.

Strategies for Introducing the Fluorophenoxy Moiety

The formation of the diaryl ether bond is most commonly achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical method that involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. acs.orgtandfonline.com For the synthesis of the 3-(4-fluorophenoxy)benzyl precursor, this would entail the reaction of 3-hydroxybenzylamine (or a protected derivative) with a 4-fluoro-substituted aryl halide, such as 1-fluoro-4-iodobenzene. guidechem.com The use of ligands can often accelerate these reactions and allow for milder conditions. acs.orgorganic-chemistry.org

A more modern and often more efficient alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. wikipedia.orgnumberanalytics.comlibretexts.orgmychemblog.comyoutube.com While originally developed for C-N bond formation, variations of this methodology can also be applied to form C-O bonds, thus creating diaryl ethers. rsc.org This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation. The reaction would involve coupling 3-hydroxybenzylamine with a 4-fluorophenyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

The following table compares the Ullmann condensation and Buchwald-Hartwig reaction for diaryl ether synthesis:

| Reaction | Catalyst | Typical Reactants | Advantages | Disadvantages |

| Ullmann Condensation | Copper (Cu) | Phenol, Aryl Halide | Cost-effective catalyst | Often requires high temperatures, stoichiometric copper |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Phenol, Aryl Halide/Triflate | Milder reaction conditions, broad substrate scope | More expensive catalyst and ligands |

Introduction of the Allyl Substituent

The final key structural element to be installed is the allyl group on one of the urea nitrogens. This can be achieved either before or after the formation of the urea functionality.

A common and straightforward method for N-allylation is the reaction of an amine with an allyl halide, such as allyl bromide, in the presence of a base. rsc.orgsemanticscholar.orgtandfonline.comrsc.org If the urea is already formed, the less substituted nitrogen can be selectively allylated under appropriate conditions.

Alternatively, the allyl group can be introduced via reductive amination . acs.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This involves the reaction of an amine with acrolein (propenal) to form an enamine or imine intermediate, which is then reduced in situ to the corresponding allylamine (B125299). This method is particularly useful for creating substituted allylamines.

Formation of the Urea Linkage in this compound

The formation of the urea functional group is a cornerstone of many synthetic procedures in medicinal and materials chemistry. For a molecule like this compound, this typically involves the reaction of an amine with an isocyanate. The most direct method for forming the urea linkage in the target molecule is the nucleophilic addition of 3-(4-fluorophenoxy)benzylamine to allyl isocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the benzylamine (B48309) attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the N,N'-disubstituted urea.

Alternative methods for forming the urea bond exist, often employing phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI). nih.gov When using these reagents, the amine (in this case, 3-(4-fluorophenoxy)benzylamine) would first react with the phosgene equivalent to form a reactive intermediate, such as a carbamoyl (B1232498) chloride or an activated imidazole (B134444) derivative. This intermediate would then be treated with allylamine to complete the urea linkage. However, the use of isocyanates is often preferred for its directness and atom economy.

The reaction conditions for the formation of the urea linkage can vary depending on the specific reagents and their reactivity. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetone, to prevent unwanted side reactions. The reaction temperature is often kept at room temperature or slightly below to control the exothermicity of the reaction.

Synthetic Routes to this compound

Preparation of 3-(4-fluorophenoxy)benzylamine:

The key intermediate, 3-(4-fluorophenoxy)benzylamine, is commercially available as its hydrochloride salt, which simplifies the initial steps of the synthesis. Should a custom synthesis be required, a common route would involve the nucleophilic aromatic substitution (SNAr) reaction between 3-hydroxybenzonitrile and 1-fluoro-4-nitrobenzene, followed by reduction of the nitro and nitrile groups.

Preparation of Allyl Isocyanate:

Allyl isocyanate is a commercially available reagent. However, it can also be synthesized in the laboratory. A common method for its preparation is the Curtius rearrangement of allylacyl azide, which is itself generated from the corresponding acyl chloride and sodium azide.

Final Assembly:

With both precursors in hand, the final step is the formation of the urea linkage as described in the previous section. A typical experimental procedure would involve dissolving 3-(4-fluorophenoxy)benzylamine (or its free base form, generated by treatment of the hydrochloride salt with a base) in a suitable aprotic solvent. To this solution, an equimolar amount of allyl isocyanate is added, often dropwise, while monitoring the reaction temperature. The reaction is typically stirred at room temperature for a period ranging from a few hours to overnight, until completion is indicated by techniques such as thin-layer chromatography (TLC).

Upon completion, the product, this compound, can be isolated by removing the solvent under reduced pressure. The crude product may then be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel to afford the final compound in high purity.

The table below summarizes the key steps and reagents involved in a plausible synthetic route to this compound.

| Step | Starting Material(s) | Reagent(s) | Product |

| 1 | 3-(4-fluorophenoxy)benzylamine hydrochloride | Base (e.g., NaOH or Et3N) | 3-(4-fluorophenoxy)benzylamine |

| 2 | 3-(4-fluorophenoxy)benzylamine | Allyl isocyanate | This compound |

The synthesis of analogues of this compound can be achieved by varying the starting materials. For example, using different substituted benzylamines or various isocyanates would lead to a library of related urea compounds.

Medicinal Chemistry and Drug Design Context of Urea Derivatives

Structural Role of the Urea (B33335) Group in Ligand-Target Recognition

The structural role of the urea group in how a ligand binds to its target is multifaceted, primarily revolving around its exceptional hydrogen bonding capabilities and its influence on the molecule's shape and flexibility. nih.govresearchgate.net

The urea functional group is an excellent hydrogen bond donor and acceptor. mdpi.com The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. mdpi.com This dual nature enables urea derivatives to form multiple, stable hydrogen bonds with protein targets, which is a fundamental aspect of their biological activity. nih.gov For instance, in the context of enzyme inhibition, the urea moiety can form strong hydrogen bonds with amino acid residues in the active site. X-ray crystallography studies have shown that both urea N-H groups can form hydrogen bonds with the side chain of an glutamic acid residue, while the carbonyl oxygen can interact with the backbone amide of an aspartic acid residue. nih.gov

The energetic barrier for isomerization between cis and trans conformations is high, meaning that the molecule is likely to exist in a limited number of stable conformations. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. For 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea , the specific arrangement of the allyl and the 3-(4-fluorophenoxy)benzyl groups will be dictated by the preferred conformation of the urea linker, influencing how the molecule presents its binding motifs to a biological target.

Urea Derivatives as Key Pharmacophores in Bioactive Molecules

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The urea moiety is considered a privileged scaffold in medicinal chemistry because it frequently appears in molecules with diverse biological activities. frontiersin.org Its ability to form strong and directional hydrogen bonds makes it an essential pharmacophoric element in many enzyme inhibitors and receptor modulators. nih.govresearchgate.net

Urea derivatives have been successfully developed as inhibitors for a variety of enzymes, including kinases, proteases, and soluble epoxide hydrolases. nih.gov In many of these inhibitors, the urea group mimics a peptide bond and forms key hydrogen bonding interactions with the protein backbone in the active site. The diaryl urea motif, in particular, is a well-established pharmacophore in many kinase inhibitors, where it can induce a specific "DFG-out" conformation of the kinase. nih.gov

Given the structure of This compound , it is plausible that this compound could be designed to target a range of biological macromolecules. The urea core would serve as the central pharmacophoric element, while the allyl and the fluorophenoxybenzyl substituents would provide additional interactions and dictate the target specificity.

Design Principles for Modulating Physicochemical Characteristics via Urea Scaffolds

The urea scaffold is not only important for target binding but also plays a crucial role in determining the physicochemical properties of a drug molecule, such as solubility, permeability, and metabolic stability. nih.govresearchgate.net By carefully selecting the substituents on the urea nitrogens, medicinal chemists can fine-tune these properties to optimize the pharmacokinetic profile of a drug candidate. nih.gov

The ability of the urea N-H groups to form intramolecular hydrogen bonds can also be exploited to modulate physicochemical properties. Intramolecular hydrogen bonding can mask the polar N-H groups, reducing the polarity of the molecule and potentially increasing its membrane permeability. nih.gov

Below is a table summarizing the influence of different substituents on the properties of urea derivatives:

| Property | Influence of Substituents |

| Solubility | Polar substituents increase solubility; lipophilic substituents decrease solubility. |

| Permeability | Intramolecular hydrogen bonding can increase permeability by reducing polarity. |

| Metabolic Stability | Bulky substituents can shield the urea group from metabolic enzymes. |

| Binding Affinity | Substituents provide additional interactions with the target, increasing affinity and selectivity. |

Biological Activities and Pharmacological Investigations of 1 Allyl 3 3 4 Fluorophenoxy Benzyl Urea

In Vitro Evaluation of Biological Potency

Enzyme Inhibition Profiles

There is no available data on the inhibitory activity of 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea against any specific enzymes.

Receptor Antagonistic or Agonistic Activities

There is no published information regarding the agonistic or antagonistic effects of this compound on any receptors.

Cellular Assays for Modulatory Effects

No cellular assay results have been reported for this compound to assess its potential modulatory effects.

In Vivo Pharmacological Efficacy in Preclinical Models

Assessment of Biological Response in Animal Models

There are no published studies on the biological response to this compound in any animal models.

Pharmacodynamic Characterization

The pharmacodynamic properties of this compound have not been investigated.

Elucidation of Molecular Mechanisms of Action

No studies detailing the molecular mechanisms of action for this compound have been identified.

Biochemical Pathway Perturbations

There is no available research on the perturbation of biochemical pathways by this compound.

Identification of Specific Protein Interactions and Target Engagement

There are no documented studies identifying specific protein interactions or confirming target engagement for this compound.

Structure Activity Relationship Sar Studies of 1 Allyl 3 3 4 Fluorophenoxy Benzyl Urea Analogues

Systematic Modifications of the Allyl Moiety and Their Impact on Activity

The substituent at the N-1 position of the urea (B33335), represented by the allyl group in the parent compound, plays a significant role in orienting the molecule within the FAAH active site. SAR studies on related carbamate (B1207046) and urea inhibitors have shown that this position is often directed towards the lipophilic acyl chain binding channel of the enzyme.

Modifications from an allyl group to other small, lipophilic moieties are generally well-tolerated. For instance, in the closely related O-aryl carbamate series, replacing a linear alkyl chain with a cyclohexyl group can maintain or enhance FAAH inhibitory potency. researchgate.net However, computational studies on piperidine (B6355638)/piperazine aryl ureas suggest that acyclic urea functionalities can lead to inactive compounds, whereas cyclic structures at this position can induce a conformational strain on the urea's amide bond upon binding to FAAH. nih.gov This enzyme-induced distortion is believed to enhance the electrophilicity of the urea carbonyl, facilitating the nucleophilic attack by Ser241 and leading to covalent inhibition. nih.gov

Therefore, while simple substitutions of the allyl group for other small alkyl or cycloalkyl groups may be tolerated, incorporating this nitrogen into a cyclic system like a piperidine or azetidine (B1206935) ring often leads to a significant increase in potency. This is a key strategy used in the design of potent urea-based FAAH inhibitors like PF-750. nih.govresearchgate.net

Table 1: Impact of N-1 Substituent Modification on FAAH Inhibition Note: Data is compiled from analogous urea and carbamate series to illustrate SAR principles.

| N-1 Substituent | Relative Potency | Rationale |

|---|---|---|

| Acyclic (e.g., Allyl, Ethyl) | Moderate | Flexible, but may lack optimal conformational strain. |

| Cyclohexyl | Moderate to High | Provides lipophilicity and fits well in the binding pocket. |

| Phenylbutyl | High | Arylalkyl moiety can improve interactions with the hydrophobic channel. mdpi.com |

| Piperidine/Piperazine Ring | High to Very High | Induces enzyme-enforced distortion of the urea core, increasing reactivity. nih.gov |

Exploration of Substitutions on the Benzyl (B1604629) Linker and Related Pharmacological Changes

The 3-(4-fluorophenoxy)benzyl group serves as a rigid scaffold that correctly positions the terminal fluorophenoxy moiety. The substitution pattern on this central benzyl ring is critical for activity. Studies on aryl piperazinyl ureas demonstrate that substitution is required on the benzyl group for significant FAAH affinity. nih.gov

Generally, substituents at the 3-position (meta) and 4-position (para) of the benzyl ring are better accommodated by the enzyme than those at the 2-position (ortho). nih.gov This is likely due to steric hindrance at the ortho position. The nature of the substituent is also important; lipophilic groups are preferred over polar ones, which is consistent with the hydrophobic nature of the enzyme's binding pocket. nih.gov

For example, when small lipophilic groups like chloro or trifluoromethyl are introduced, placing them at the 4-position gives a greater boost in potency. However, as the substituents become larger, the enzyme can better accommodate the extra bulk at the 3-position. nih.gov This suggests that the 3-position offers a deeper or more flexible pocket for larger lipophilic groups. Docking studies reveal that the benzyl substituent makes a key edge-to-face π-stacking interaction with the Phe192 residue in the FAAH active site, anchoring the inhibitor. nih.gov

Table 2: Effect of Benzyl Ring Substitution on FAAH Inhibition (IC50) Note: Data is illustrative of trends observed in related piperazinyl urea series. nih.gov

| Compound Analogue (Modification on Benzyl Ring) | IC50 (nM) |

|---|---|

| Unsubstituted | >1000 |

| 4-Chloro | 150 |

| 3-Chloro | 250 |

| 3-Phenoxy | 15 |

| 3-(4-Chlorophenoxy) | 7 |

| 3-(4-Fluorophenoxy) | 9 |

Investigation of the Fluorophenoxy Group: Positional and Functional Group Variations

The terminal aryl group, in this case, the 4-fluorophenoxy moiety, often acts as the leaving group during the covalent modification of FAAH by urea inhibitors. nih.gov Its electronic properties and binding interactions significantly influence the inhibitor's potency.

The position of the fluorine atom on the terminal phenyl ring can modulate activity. While a 4-fluoro (para) substitution is common and effective, other halogen substitutions are also tolerated. The primary role of the halogen is to increase the acidity of the phenol (B47542) leaving group, thereby facilitating the carbamylation of Ser241. A well-defined linear correlation between the Hammett σp constant (a measure of the electron-withdrawing or -donating ability of a substituent) and FAAH inhibition has been established in other inhibitor classes, highlighting the importance of the electrophilic character of the inhibitor. nih.gov

Replacing the entire fluorophenoxy group with other heteroaromatic systems can also lead to potent inhibitors. For instance, replacing a phenyl leaving group with a pyridinyl group can significantly alter potency, depending on the position of the nitrogen atom, which influences the electronics and potential hydrogen bonding interactions. Highly potent inhibitors like PF-3845 feature a 5-(trifluoromethyl)pyridin-2-yloxy moiety at this position, demonstrating that complex heterocyclic systems are well-accommodated. researchgate.net

Stereochemistry can be a critical factor in the activity of FAAH inhibitors, particularly when chiral centers are introduced. While the parent compound 1-allyl-3-(3-(4-fluorophenoxy)benzyl)urea is achiral, modifications to its structure can introduce chirality. For example, the introduction of a methyl group on the benzyl linker or the use of a chiral cyclic system at the N-1 position would create stereoisomers. In such cases, the different enantiomers often exhibit significant differences in potency. This stereoselectivity arises from the three-dimensional architecture of the FAAH active site, which will preferentially accommodate one enantiomer over the other, allowing for more optimal interactions with key residues like the catalytic triad (B1167595) (Ser241-Ser217-Lys142) and the oxyanion hole. nih.gov

Substituent Effects on the Urea Core Structure

The urea core is the lynchpin of this inhibitor class, acting as a "tempered electrophile" that carbamylates the catalytic Ser241. nih.gov Unlike more reactive functional groups, the urea moiety provides a balance of reactivity and stability, which contributes to the high selectivity of these inhibitors for FAAH over other serine hydrolases. nih.gov

The mechanism involves the nucleophilic attack of Ser241 on the urea carbonyl. nih.gov The stability and reactivity of the urea are influenced by the electronic properties of its N-1 and N-3 substituents. As discussed, incorporating the N-1 nitrogen into a strained ring system can pre-distort the amide bond, lowering the activation energy for the reaction. nih.gov

Replacing the urea with isosteres like thiourea (B124793) generally leads to a significant loss of activity. Carbamates, where one nitrogen is replaced by an oxygen, are also a well-established class of FAAH inhibitors. nih.gov In carbamates, the O-aryl portion serves as the leaving group, analogous to the fluorophenoxybenzylamine portion in the urea series. The SAR of carbamates often parallels that of ureas, with lipophilic N-alkyl groups and electron-poor O-aryl groups favoring high potency. researchgate.net

Table 3: Bioisosteric Replacement of the Urea Core

| Core Structure | Typical FAAH Inhibitory Activity | Mechanism |

|---|---|---|

| Urea | Potent, Irreversible | Carbamylation of Ser241 |

| Carbamate | Potent, Irreversible | Carbamylation of Ser241 |

| Thiourea | Weak or Inactive | Poor electrophile, unfavorable geometry |

| Acyclic Amide | Generally Inactive | Less reactive carbonyl, lacks correct geometry |

Development and Application of SAR Models for this compound Series

To better understand and predict the activity of urea-based FAAH inhibitors, quantitative structure-activity relationship (QSAR) models have been developed. These models correlate physicochemical properties of the inhibitors with their biological activity. For a series of piperazinyl urea derivatives, 3D-QSAR studies using Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. nih.gov

These models generate contour maps that visualize the favorable and unfavorable regions for different properties around the aligned molecules:

Steric Fields: Indicate where bulky groups increase or decrease activity. For this series, bulky substituents are generally favored in the region of the terminal aryl group (the fluorophenoxy part).

Electrostatic Fields: Highlight areas where positive or negative charges are beneficial. Electron-withdrawing groups on the leaving group are typically favored, which aligns with the need for an electronegative atom like fluorine.

Hydrogen Bond Donor/Acceptor Fields: Show where H-bond donors or acceptors enhance binding. The urea NH groups are critical H-bond donors that interact with the enzyme's oxyanion hole. nih.govnih.gov

These models serve as predictive tools for the rational design of new analogues. nih.gov They can guide chemists in deciding where to place substituents and what physicochemical properties to target in order to design novel inhibitors with improved potency and selectivity.

Molecular Interactions and Target Engagement of 1 Allyl 3 3 4 Fluorophenoxy Benzyl Urea

Identification of Putative Biological Targets

The identification of the precise biological targets of a compound like 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea would typically involve a process known as target deconvolution. This process is essential when a compound is discovered through phenotypic screening, where its cellular effect is known but the molecular target is not.

Experimental Methodologies for Target Deconvolution

Several experimental strategies can be employed to identify the molecular targets of a small molecule inhibitor. These methods can be broadly categorized as direct or indirect.

Direct Methods: These approaches rely on the physical interaction between the compound and its target.

Affinity Chromatography: This is a widely used technique where the small molecule is immobilized on a solid support. nih.gov A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified, typically by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active site of a specific class of enzymes. While not directly applicable to all non-covalent inhibitors, it can be adapted for target identification. nih.gov

Indirect Methods: These methods infer the target based on the cellular response to the compound.

Expression-based Methods: Techniques such as DNA microarrays or RNA sequencing can identify changes in gene expression in response to the compound, providing clues about the affected pathways and potential targets.

Genetic Approaches: Methods like shRNA or CRISPR/Cas9 screening can identify genes that, when knocked down or out, either mimic or alter the cellular phenotype induced by the compound, thereby pointing to the target or its pathway.

A comprehensive approach to target deconvolution often involves a combination of these methods to provide robust evidence for a specific ligand-target interaction.

Ligand-Target Binding Kinetics and Thermodynamics

Once a putative target is identified, understanding the kinetics and thermodynamics of the binding interaction is crucial.

Binding Kinetics: This describes the rates at which the ligand binds to and dissociates from its target (the on-rate, k_on, and the off-rate, k_off). A slow off-rate, for instance, can lead to a prolonged duration of action. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are commonly used to measure these parameters.

Binding Thermodynamics: This provides information about the forces driving the binding event, including changes in enthalpy (ΔH) and entropy (ΔS). Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring these thermodynamic parameters, providing a complete thermodynamic profile of the interaction.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical kinetic and thermodynamic data for its interaction with a putative kinase target, based on values commonly observed for small molecule kinase inhibitors.

| Parameter | Hypothetical Value | Technique |

| K_D (Dissociation Constant) | 50 nM | SPR |

| k_on (Association Rate Constant) | 1 x 10^5 M⁻¹s⁻¹ | SPR |

| k_off (Dissociation Rate Constant) | 5 x 10⁻³ s⁻¹ | SPR |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | ITC |

| -TΔS (Entropy Change) | -2.0 kcal/mol | ITC |

| ΔG (Gibbs Free Energy Change) | -10.5 kcal/mol | ITC |

This data is illustrative and not based on experimental results for the specified compound.

Characterization of Ligand-Target Binding Modes

The binding mode of a ligand to its target protein is defined by the specific intermolecular interactions that stabilize the complex. For urea (B33335) derivatives, these interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and aromatic stacking.

Analysis of Specific Hydrogen Bonding Interactions

The urea moiety is a key pharmacophore in many bioactive molecules due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.gov In the context of enzyme inhibition, particularly for kinases, the urea group often forms critical hydrogen bonds with the hinge region of the ATP-binding site. For this compound, the following hydrogen bonding interactions could be anticipated with a kinase target:

The N-H groups of the urea can donate hydrogen bonds to the backbone carbonyls of hinge region residues.

The carbonyl oxygen of the urea can accept a hydrogen bond from a backbone N-H group in the hinge region.

The presence of the ether oxygen in the 4-fluorophenoxy group and the fluorine atom also provides additional potential hydrogen bond acceptors.

Hydrophobic and Aromatic Stacking Contributions

Hydrophobic Interactions: The allyl group and the benzyl (B1604629) and phenoxy rings of this compound are all hydrophobic and would likely occupy hydrophobic pockets within the binding site of a target protein. These interactions are driven by the displacement of ordered water molecules from the binding site, which is entropically favorable.

Aromatic Stacking: The benzyl and fluorophenoxy rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the target's binding pocket. The fluorine atom on the phenoxy ring can also participate in favorable orthogonal multipolar interactions with aromatic systems. nih.gov

Computational and in Silico Studies of 1 Allyl 3 3 4 Fluorophenoxy Benzyl Urea

Virtual Screening and Lead Optimization Through Computational Approaches

In the field of drug discovery, virtual screening is a crucial computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. For a compound like 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea , this process would involve defining a biological target and then using docking simulations to predict the binding affinity and mode of interaction between the compound and the target's active site.

Lead optimization is the subsequent step, where the initial "hit" compound is chemically modified to improve its properties. Computationally, this involves in silico modifications to the lead structure and re-evaluating its binding affinity, selectivity, and other key parameters. For This compound , this could involve altering the allyl group, the urea (B33335) linkage, or the substitution pattern on the aromatic rings to enhance its interaction with the target protein. However, without specific studies on this compound, no concrete data on its lead optimization can be presented.

Prediction of ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical drug development, helping to assess the pharmacokinetic profile of a potential drug. Various computational models are used to predict these properties based on a molecule's structure.

For This compound , a theoretical ADME profile would be generated using software that calculates physicochemical properties and predicts its behavior in the body. Key parameters that would be assessed include:

Absorption: Predictions of oral bioavailability and intestinal absorption, often based on properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of the compound's clearance pathways.

Without experimental or specific computational data for This compound , a data table of its predicted ADME properties cannot be generated. The table below is a representative example of how such data would typically be presented for a compound that has undergone in silico ADME prediction.

Table 1: Hypothetical Predicted ADME Properties (Note: The following data is for illustrative purposes only and does not represent actual predicted values for this compound.)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 328.36 g/mol | Compliant with drug-likeness criteria |

| LogP | 4.2 | Indicates good lipophilicity |

| Hydrogen Bond Donors | 2 | Compliant with drug-likeness criteria |

| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness criteria |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the brain |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Renal Clearance | Moderate | Likely excreted via the kidneys |

Future Research Directions and Therapeutic Potential

Rational Design of Novel Analogues with Improved Biological Profiles

The rational design of novel analogues based on the 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea structure offers a promising avenue for enhancing biological activity and optimizing pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the systematic modification of the molecule to improve its potency, selectivity, and drug-like properties. nih.gov

Key areas for structural modification include the allyl group, the benzyl (B1604629) ring, the fluorophenoxy moiety, and the urea (B33335) linker itself. For instance, the allyl group could be replaced with other small alkyl or alkenyl chains to probe the impact on binding affinity and metabolic stability. The substitution pattern on both the benzyl and phenoxy rings is also a critical determinant of activity. The introduction of different electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with its biological target. nih.gov

Many aromatic urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), have demonstrated significant anticancer activity, often by acting as tubulin polymerization inhibitors. nih.gov Heterocyclic urea derivatives are also prominent as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) and Raf kinases, which are crucial in cancer cell signaling pathways. nih.govresearchgate.net

To illustrate the potential for SAR studies, the following interactive data table presents hypothetical data for analogues of this compound, showcasing how modifications could impact inhibitory activity against a hypothetical kinase.

Table 1: Structure-Activity Relationship of Hypothetical this compound Analogues

| Compound ID | R1 (Allyl Substitution) | R2 (Benzyl Ring Substitution) | R3 (Phenoxy Ring Substitution) | Kinase Inhibition IC50 (nM) |

|---|---|---|---|---|

| Parent | Allyl | 3-(4-Fluorophenoxy) | 4-Fluoro | 150 |

| Analogue 1 | Propyl | 3-(4-Fluorophenoxy) | 4-Fluoro | 200 |

| Analogue 2 | Allyl | 4-(4-Fluorophenoxy) | 4-Fluoro | 120 |

| Analogue 3 | Allyl | 3-(4-Chlorophenoxy) | 4-Chloro | 80 |

| Analogue 4 | Allyl | 3-(4-Fluorophenoxy) | 2,4-Difluoro | 100 |

Exploration of Untapped Therapeutic Indications for Urea Derivatives

While urea derivatives are well-established as anticancer agents, their therapeutic potential extends to a multitude of other diseases. eurekaselect.com The unique ability of the urea moiety to form strong hydrogen bonds with biological targets makes it a versatile pharmacophore for a wide range of applications.

For example, fluorinated thiourea (B124793) derivatives have been investigated for their antibacterial properties. tandfonline.com The presence of fluorine can enhance metabolic stability and membrane permeability, making these compounds promising candidates for antimicrobial drug discovery. ontosight.ai Some urea derivatives have also shown potential as antimicrobial agents against various bacterial and fungal strains. mdpi.com

Furthermore, urea-based compounds have been designed as inhibitors of Rho kinase (ROCK), a promising target for cardiovascular diseases and glaucoma. acs.orgnih.gov The exploration of this compound and its analogues in these and other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, could unveil novel treatment paradigms.

Advancements in Environmentally Sustainable Synthetic Methodologies

The traditional synthesis of unsymmetrical ureas often involves hazardous reagents like phosgene (B1210022) and isocyanates. thieme-connect.commdpi.com A significant area of future research lies in the development of greener and more sustainable synthetic methods.

Recent advancements have focused on the use of safer and more environmentally benign starting materials and catalysts. One promising approach involves the synthesis of unsymmetrical ureas from carbamates, which avoids the need for phosgene and isocyanates. thieme-connect.comthieme-connect.comscispace.com This method has been shown to be efficient, cost-effective, and scalable. thieme-connect.comthieme-connect.com

Other green methodologies include the direct carbonylation of amines using carbon dioxide as a C1 source, although this often requires high pressures and temperatures. Research into novel catalytic systems that can facilitate this transformation under milder conditions is ongoing. The development of a sustainable synthesis for this compound would likely leverage these emerging techniques. A simple and efficient route for the synthesis of unsymmetrical N,N′-diphenyl urea has been developed in an aqueous medium without the need for a base or catalyst. researchgate.net

Deeper Mechanistic Insights into Complex Biological Systems

Understanding the precise molecular mechanism of action is crucial for the development of targeted and effective therapies. For urea derivatives, this involves identifying their specific cellular targets and elucidating the downstream signaling pathways they modulate.

Many urea-based anticancer agents function as kinase inhibitors, and computational modeling and structural biology play a vital role in understanding their binding modes. researchgate.net For instance, X-ray crystallography can reveal the specific interactions between the urea moiety and the amino acid residues in the kinase active site.

Beyond kinase inhibition, urea derivatives may exert their biological effects through other mechanisms, such as disrupting protein-protein interactions or modulating the activity of other enzyme families. A deeper understanding of these mechanisms will enable the design of more selective and potent drugs with fewer off-target effects.

Potential for Synergistic Effects in Combination Research Strategies

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer. This approach can lead to enhanced efficacy, reduced drug resistance, and lower doses of individual agents, thereby minimizing toxicity.

Urea derivatives have shown potential for synergistic effects when combined with existing anticancer drugs. For example, combining sulfonylureas with doxorubicin (B1662922) has demonstrated synergistic efficacy in vitro and in vivo. mdpi.com The potential for this compound and its analogues to be used in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies is a promising area for future investigation.

The following interactive data table provides a hypothetical example of the synergistic effects of a urea derivative in combination with a standard chemotherapeutic agent.

Table 2: Hypothetical Synergistic Effects of a Urea Derivative in Combination Therapy

| Treatment | Drug Concentration (µM) | Cancer Cell Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Urea Derivative Alone | 5 | 75 |

| Chemotherapeutic Agent Alone | 2 | 80 |

| Combination Therapy | Urea Derivative (5) + Chemotherapeutic Agent (2) | 40 |

Q & A

Q. What synthetic routes are recommended for 1-Allyl-3-(3-(4-fluorophenoxy)benzyl)urea, and what intermediates are critical?

The synthesis typically involves:

- Nucleophilic substitution to introduce the fluorophenoxy group using 4-fluorophenol derivatives.

- Coupling reactions with allyl isocyanate or urea-forming reagents to assemble the core structure. Key intermediates include fluorinated benzyl halides and functionalized urea precursors. Multi-step protocols require purification via column chromatography or recrystallization to ensure purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and electronic environments.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy identifies urea carbonyl (C=O) and other functional groups. X-ray crystallography is recommended for resolving conformational details .

Q. What biological targets or pathways have been preliminarily investigated for this compound?

Early studies focus on:

- Enzyme inhibition (e.g., kinases, proteases) due to urea's hydrogen-bonding capacity.

- Receptor modulation (e.g., GPCRs) via fluorophenyl interactions. Target prioritization should align with structural analogs showing activity in inflammatory or oncogenic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Use continuous flow synthesis to enhance reproducibility and reduce side reactions.

- Employ design of experiments (DOE) (e.g., factorial designs) to optimize temperature, solvent polarity, and catalyst loading.

- Implement automated reaction monitoring (e.g., in-line IR) for real-time adjustments .

Q. How should contradictions in enzyme inhibition data across studies be resolved?

- Validate assay conditions (pH, ionic strength) to ensure consistency.

- Perform dose-response curves to compare IC₅₀ values under standardized protocols.

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity independently .

Q. What computational strategies predict reactivity or target binding?

- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states.

- Molecular docking (AutoDock, Schrödinger) screens for potential protein targets.

- Machine learning analyzes structure-activity relationships (SAR) from existing datasets .

Q. How to design SAR studies for this compound?

- Synthesize analogs with substituent variations (e.g., halogen exchange, alkyl chain length).

- Test biological activity in parallel assays (e.g., cytotoxicity, enzymatic activity).

- Use 3D-QSAR models to correlate structural features with efficacy .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Solvent selection : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).

- Catalyst recovery : Explore immobilized catalysts or flow systems to reduce costs.

- Purification bottlenecks : Switch from column chromatography to crystallization or membrane filtration .

Q. How to validate proposed mechanisms of action experimentally?

- Knockout models : Use CRISPR-edited cell lines to confirm target dependency.

- Competitive binding assays with fluorescent probes or radiolabeled ligands.

- Transcriptomic profiling to identify downstream pathway alterations .

Q. Which statistical methods are recommended for experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.